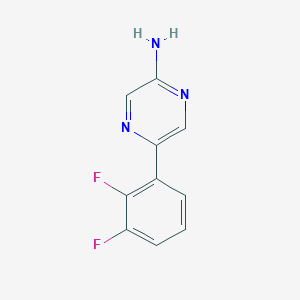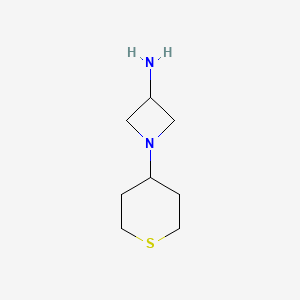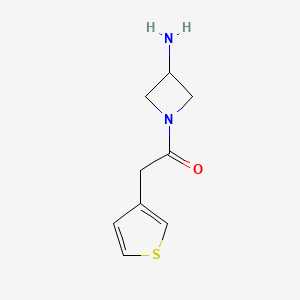![molecular formula C12H14ClNO2 B1466679 [1-(3-クロロベンゾイル)ピロリジン-3-イル]メタノール CAS No. 1247751-19-4](/img/structure/B1466679.png)
[1-(3-クロロベンゾイル)ピロリジン-3-イル]メタノール
概要
説明
Synthesis Analysis
The synthesis of compounds like “[1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .科学的研究の応用
創薬と開発
ピロリジン環は、ヒトの疾患の治療に使用される多くの生物学的に活性な化合物に見られる共通の特徴です。 その飽和した性質と sp3 ハイブリッド化により、ファーマコフォア空間の重要な探索が可能になり、分子の立体化学に貢献し、三次元的な網羅性を高めます 。 “[1-(3-クロロベンゾイル)ピロリジン-3-イル]メタノール” は、新しい薬剤候補の設計に使用することができ、その立体化学は生物学的標的への結合親和性と選択性に重要な役割を果たします。
選択的アンドロゲン受容体モジュレーター(SARMs)
ピロリジン誘導体は、アンドロゲン受容体の選択的モジュレーションのために構造を最適化して、SARMs として合成されてきました 。 “[1-(3-クロロベンゾイル)ピロリジン-3-イル]メタノール” は、潜在的にその選択性と効力を SARM として強化するために修飾することができ、筋肉の消耗や骨粗鬆症などの状態に治療上の利点をもたらします。
抗菌剤
ピロリジン環を持つ化合物は、抗菌活性を示しています。 “[1-(3-クロロベンゾイル)ピロリジン-3-イル]メタノール” の構造的柔軟性と立体化学的複雑さは、耐性菌株や他の病原体に対して効果的な、新しい抗菌剤の開発のための有望な候補としています .
抗癌研究
ピロリジン誘導体は、その抗癌特性のために研究されています。 “[1-(3-クロロベンゾイル)ピロリジン-3-イル]メタノール” における 3-クロロベンゾイル基の導入は、癌細胞株との相互作用に影響を与える可能性があり、新しい抗癌薬の開発につながる可能性があります .
抗炎症および鎮痛作用
ピロリジン骨格は、抗炎症および鎮痛作用に関連付けられています。 “[1-(3-クロロベンゾイル)ピロリジン-3-イル]メタノール” の研究は、慢性的な痛みと炎症の治療のための新しい治療オプションを発見し、利用可能な薬剤の範囲を拡大する可能性があります .
抗てんかんおよび鎮痛活性
ピロリジン誘導体は、その抗てんかんおよび鎮痛活性について研究されてきました。 “[1-(3-クロロベンゾイル)ピロリジン-3-イル]メタノール” は、神経疾患の既存の薬剤と比較して、より優れた効力と安全性を提供する可能性のある、新しい薬剤の合成におけるリード化合物として役立つ可能性があります .
作用機序
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives have been found to interact with a variety of targets, influencing their activity and leading to various biological effects .
Biochemical Pathways
Again, without specific studies, it’s difficult to say which biochemical pathways this compound might affect. Pyrrolidine derivatives can influence a variety of pathways depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives are generally well absorbed and can be metabolized by various enzymes in the body .
実験室実験の利点と制限
The main advantage of using [1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol in laboratory experiments is its versatility. The compound can be used as a reagent in catalytic transformations and as a building block in organic synthesis. It can also be used as a ligand for the synthesis of coordination complexes with transition metals. The main limitation of [1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol is its low solubility in water, which can make it difficult to use in aqueous solutions.
将来の方向性
There are several potential future directions for the use of [1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol in scientific research. The compound could be used as a starting material for the synthesis of more complex compounds, such as peptides and proteins. It could also be used in the synthesis of novel organic compounds, such as 1,2,3-triazoles, which have potential applications in drug discovery. Additionally, the mechanism of action of [1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol in catalytic transformations and other reactions could be further investigated. Finally, more research could be done to investigate the biochemical and physiological effects of [1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol.
Safety and Hazards
“[1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol” may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . It should be used only outdoors or in a well-ventilated area, and protective gloves, clothing, and eye/face protection should be worn .
生化学分析
Biochemical Properties
[1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in its structure allows it to interact with poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes . The interaction between [1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol and PARP can inhibit the enzyme’s activity, potentially leading to applications in cancer treatment .
Cellular Effects
The effects of [1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PARP can lead to the accumulation of DNA damage in cancer cells, thereby inhibiting their proliferation . Additionally, [1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol may affect other signaling pathways involved in cell survival and apoptosis.
Molecular Mechanism
At the molecular level, [1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol exerts its effects through specific binding interactions with biomolecules. Its inhibition of PARP is a key mechanism, where the compound binds to the enzyme’s active site, preventing it from catalyzing the repair of DNA breaks . This inhibition can lead to increased DNA damage and cell death, particularly in rapidly dividing cancer cells. Additionally, [1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol may influence gene expression by modulating transcription factors and other regulatory proteins.
特性
IUPAC Name |
(3-chlorophenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-3-1-2-10(6-11)12(16)14-5-4-9(7-14)8-15/h1-3,6,9,15H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMVWIAAHWPMQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Pyrimidin-2-yl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466597.png)

![1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466603.png)
![1-[(Piperazin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466604.png)
![2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine](/img/structure/B1466605.png)
![1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol](/img/structure/B1466606.png)

![1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466611.png)
![1-{[(2-Hydroxyethyl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1466612.png)
![1-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466614.png)
![1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine](/img/structure/B1466615.png)

![2-[(3-Aminoazetidin-1-yl)methyl]-6-ethoxyphenol](/img/structure/B1466618.png)
![1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one](/img/structure/B1466619.png)